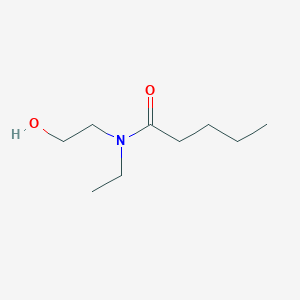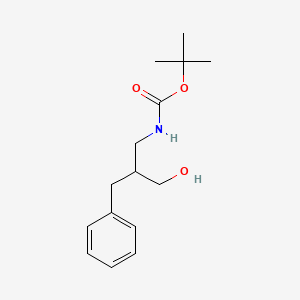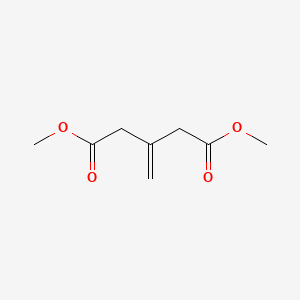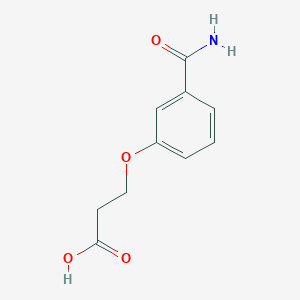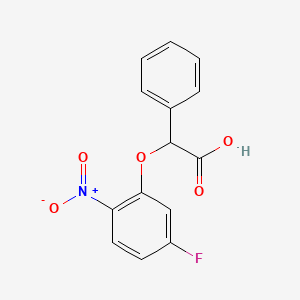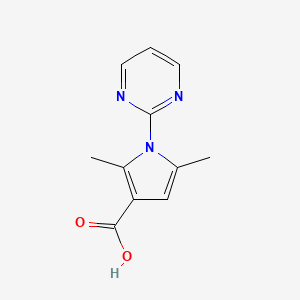
3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea
Vue d'ensemble
Description
3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea (FTHQ) is an organic compound that has been used in various scientific and medical research applications. FTHQ is a heterocyclic compound, which means that it contains atoms of at least two different elements in its ring-like structure. FTHQ has been studied for its potential therapeutic applications, as well as its ability to act as a synthetic intermediate in organic synthesis.
Applications De Recherche Scientifique
3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea has been studied for its potential therapeutic applications, as well as its ability to act as a synthetic intermediate in organic synthesis. In terms of therapeutic applications, this compound has been studied for its potential to be used as an antifungal agent, as an inhibitor of the enzyme acetylcholinesterase, and as an inhibitor of the enzyme tyrosinase. This compound has also been studied for its potential to act as a substrate for the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. In terms of synthetic applications, this compound has been used as a precursor for the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and pyrimidines.
Mécanisme D'action
The mechanism of action of 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea is not completely understood. However, it is believed that this compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. Additionally, this compound has been shown to act as a substrate for the enzyme acetylcholinesterase, which suggests that it may be involved in the regulation of acetylcholine levels in the brain as well. Additionally, this compound has been shown to inhibit the enzyme tyrosinase, which is involved in the production of melanin.
Biochemical and Physiological Effects
This compound has been studied for its potential therapeutic applications, as well as its ability to act as a synthetic intermediate in organic synthesis. In terms of therapeutic applications, this compound has been studied for its potential to be used as an antifungal agent, as an inhibitor of the enzyme acetylcholinesterase, and as an inhibitor of the enzyme tyrosinase. In terms of synthetic applications, this compound has been used as a precursor for the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and pyrimidines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea in laboratory experiments include its low cost, its availability from commercial sources, and its stability in aqueous solutions. Additionally, this compound can be used as a substrate for the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. The limitations of using this compound in laboratory experiments include its low solubility in some solvents, its potential to be toxic in high concentrations, and its potential to react with other compounds in the reaction mixture.
Orientations Futures
The potential future directions for research on 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea include further studies on its therapeutic applications, its potential to act as a substrate for the enzyme acetylcholinesterase, and its potential to act as a synthetic intermediate in organic synthesis. Additionally, further studies on the mechanism of action of this compound and its biochemical and physiological effects may lead to new therapeutic applications for this compound. Furthermore, further studies on the synthesis of this compound and its potential to be used as a precursor for the synthesis of various heterocyclic compounds may lead to new synthetic methods.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-(1,2,3,4-tetrahydroquinolin-5-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c17-12-6-1-2-7-15(12)20-16(21)19-14-9-3-8-13-11(14)5-4-10-18-13/h1-3,6-9,18H,4-5,10H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDYQOGEHMBPET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2NC(=O)NC3=CC=CC=C3F)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



